molecular formula C30H31N5O8 B1512276 rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide CAS No. 1376331-61-1

rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

Cat. No.: B1512276
CAS No.: 1376331-61-1
M. Wt: 589.6 g/mol
InChI Key: PSKAPWHLYYIXRO-QMXDASEZSA-N
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Description

Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is a chemical compound with the molecular formula C30H31N5O8 and a molecular weight of 589.6 g/mol . It is a derivative of Apatinib, a tyrosine kinase inhibitor, and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide typically involves the following steps:

  • Starting Material: : Apatinib is used as the starting material.

  • Glucuronidation: : The hydroxylated Apatinib undergoes glucuronidation to form the glucuronide derivative.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis, which requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of hydroxyl groups to carbonyl groups.

  • Reduction: : Reduction of carbonyl groups to hydroxyl groups.

  • Substitution: : Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is used in several scientific research fields:

  • Chemistry: : Studying the properties and reactivity of glucuronide derivatives.

  • Biology: : Investigating the biological activity and metabolism of Apatinib derivatives.

  • Medicine: : Researching potential therapeutic applications, including cancer treatment.

  • Industry: : Developing new pharmaceuticals and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of tyrosine kinases , which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide can potentially disrupt cancer cell growth and metastasis.

Comparison with Similar Compounds

Rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide: is unique due to its specific glucuronide structure, which affects its solubility and bioavailability compared to other Apatinib derivatives. Similar compounds include:

  • Apatinib: : The parent compound.

  • Apatinib Mesylate: : Another salt form of Apatinib.

  • Apatinib Hydrochloride: : Another derivative with different pharmacokinetic properties.

These compounds share the core structure of Apatinib but differ in their functional groups and properties.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(1R)-3-cyano-3-[4-[[2-(pyridin-4-ylmethylamino)pyridine-3-carbonyl]amino]phenyl]cyclopentyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O8/c31-16-30(10-7-20(14-30)42-29-24(38)22(36)23(37)25(43-29)28(40)41)18-3-5-19(6-4-18)35-27(39)21-2-1-11-33-26(21)34-15-17-8-12-32-13-9-17/h1-6,8-9,11-13,20,22-25,29,36-38H,7,10,14-15H2,(H,33,34)(H,35,39)(H,40,41)/t20-,22+,23+,24-,25+,29-,30?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKAPWHLYYIXRO-QMXDASEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1OC2C(C(C(C(O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)(C#N)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)NCC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857711
Record name (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376331-61-1
Record name (1R)-3-Cyano-3-{4-[(2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonyl)amino]phenyl}cyclopentyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Reactant of Route 2
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Reactant of Route 3
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Reactant of Route 4
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Reactant of Route 5
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide
Reactant of Route 6
Reactant of Route 6
rac cis-3-Hydroxy Apatinib 3-O-|A-D-Glucuronide

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